3,5-Dihydroxyadamantan-1-yl Methacrylate

Übersicht

Beschreibung

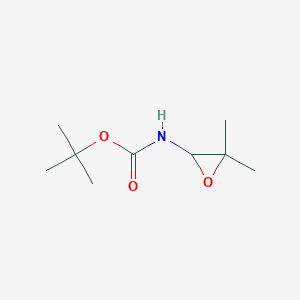

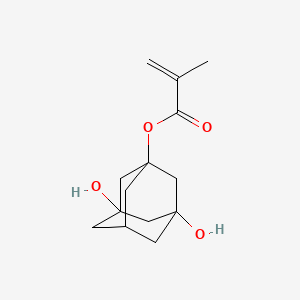

3,5-Dihydroxyadamantan-1-yl Methacrylate: is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon, and is characterized by the presence of two hydroxyl groups and a methacrylate ester group. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxyadamantan-1-yl Methacrylate typically involves the dehydration-condensation reaction between 1,3,5-adamantanetriol and methacrylic acid in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in a solvent like toluene, and the resulting product is purified through crystallization using water or a mixed solvent containing water .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is neutralized with an alkaline water solution, and the product is extracted using an organic solvent. The final product is obtained through crystallization, ensuring high purity suitable for use in high-performance materials .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dihydroxyadamantan-1-yl Methacrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used.

Reduction: or can be employed.

Substitution: or are typical reagents for substitution reactions.

Major Products:

Oxidation: Formation of 3,5-diketoadamantyl methacrylate.

Reduction: Formation of 3,5-dihydroxy-1-adamantyl alcohol.

Substitution: Formation of 3,5-dihalo-1-adamantyl methacrylate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,5-Dihydroxyadamantan-1-yl Methacrylate is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and rigidity . These polymers are valuable in the development of advanced materials for various applications.

Biology and Medicine: In biological research, this compound is utilized in the design of drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents . It is also investigated for its potential use in tissue engineering and regenerative medicine.

Industry: Industrially, this compound is employed in the production of high-performance coatings, adhesives, and photoresists for microelectronics . Its unique structural properties contribute to the durability and performance of these materials.

Wirkmechanismus

The mechanism of action of 3,5-Dihydroxyadamantan-1-yl Methacrylate is primarily related to its ability to form stable and rigid structures. The adamantane core provides a high degree of thermal stability and resistance to degradation. The hydroxyl groups and methacrylate ester allow for versatile chemical modifications, enabling the compound to interact with various molecular targets and pathways . In drug delivery systems, it can encapsulate therapeutic agents, protecting them from degradation and facilitating controlled release .

Vergleich Mit ähnlichen Verbindungen

- 3-Hydroxy-1-adamantyl methacrylate

- 2-Ethyl-2-adamantyl methacrylate

- 1,3-Dihydroxyadamantane

Comparison: 3,5-Dihydroxyadamantan-1-yl Methacrylate is unique due to the presence of two hydroxyl groups at the 3 and 5 positions, which enhances its reactivity and versatility in chemical modifications . Compared to 3-Hydroxy-1-adamantyl methacrylate, it offers additional sites for functionalization, making it more suitable for complex applications in polymer synthesis and drug delivery . The adamantane core in all these compounds provides high thermal stability and rigidity, but the specific functional groups determine their unique properties and applications.

Eigenschaften

Molekularformel |

C14H20O4 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

(3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3 |

InChI-Schlüssel |

HFLCKUMNXPOLSN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene](/img/structure/B8432528.png)